

Spectroscopic Analysis of 2-Methyl-8-quinolinyl benzenesulfonate: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-8-quinolinyl
benzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-Methyl-8-quinolinyl benzenesulfonate**. Due to the limited availability of direct spectroscopic data for this specific compound in public databases, this document presents a comprehensive analysis of closely related compounds and constituent fragments. This approach offers valuable reference points for researchers working with this molecule and similar chemical structures. The presented data includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

2-Methyl-8-quinolinyl benzenesulfonate consists of a 2-methylquinoline moiety linked to a benzenesulfonate group through an ester bond. The chemical structure is presented below:

Chemical Formula: $C_{16}H_{13}NO_3S$ Molecular Weight: 311.35 g/mol

Understanding the spectroscopic characteristics of the individual components is crucial for interpreting the data of the complete molecule. For this reason, this guide will reference data from 2-methyl-8-quinolinol and methyl benzenesulfonate.

Spectroscopic Data

The following sections summarize the expected and observed spectroscopic data for **2-Methyl-8-quinolinyl benzenesulfonate** and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While a complete NMR spectrum for **2-Methyl-8-quinolinyl benzenesulfonate** is not publicly available, predicted shifts can be inferred from related structures. The following table provides reference ^1H and ^{13}C NMR data for methyl benzenesulfonate.

Table 1: NMR Spectroscopic Data for Methyl Benzenesulfonate

^1H NMR (CDCl_3 , 400 MHz)	^{13}C NMR (CDCl_3 , 100 MHz)
Chemical Shift (δ) ppm	Multiplicity
7.92	d
7.69	t
7.58	t
3.89	s

Data is referential for the benzenesulfonate moiety.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The table below includes key IR absorption bands observed for a closely related compound, 2-METHYL-8-QUINOLINOL, 5-NITRO-o-TOLUENESULFONATE (ESTER).[1] These bands are indicative of the vibrations of specific chemical bonds.

Table 2: IR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
~3050	Medium	Aromatic C-H Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Bending
~1370	Strong	S=O Asymmetric Stretch (Sulfonate)
~1180	Strong	S=O Symmetric Stretch (Sulfonate)
~1200	Strong	C-O Stretch (Ester)
~900	Strong	S-O Stretch (Sulfonate)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The expected molecular ion peak ($[M]^+$) for **2-Methyl-8-quinolinyl benzenesulfonate** would be at an m/z (mass-to-charge ratio) of approximately 311. Key fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 2-methyl-8-quinolinol cation (m/z 158) and the benzenesulfonyl cation (m/z 141). The table below shows the major fragments observed in the mass spectrum of methyl benzenesulfonate.

Table 3: Mass Spectrometry Data for Methyl Benzenesulfonate

m/z	Relative Intensity (%)	Assignment
172	30	$[M]^+$ (Molecular Ion)
141	20	$[C_6H_5SO_2]^+$
93	15	$[C_6H_5O]^+$
77	100	$[C_6H_5]^+$
51	45	$[C_4H_3]^+$

Experimental Protocols

The data presented in this guide is typically acquired using the following standard experimental procedures.

NMR Spectroscopy

NMR spectra are recorded on a spectrometer, such as a Bruker Avance 400 MHz instrument.

[2] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

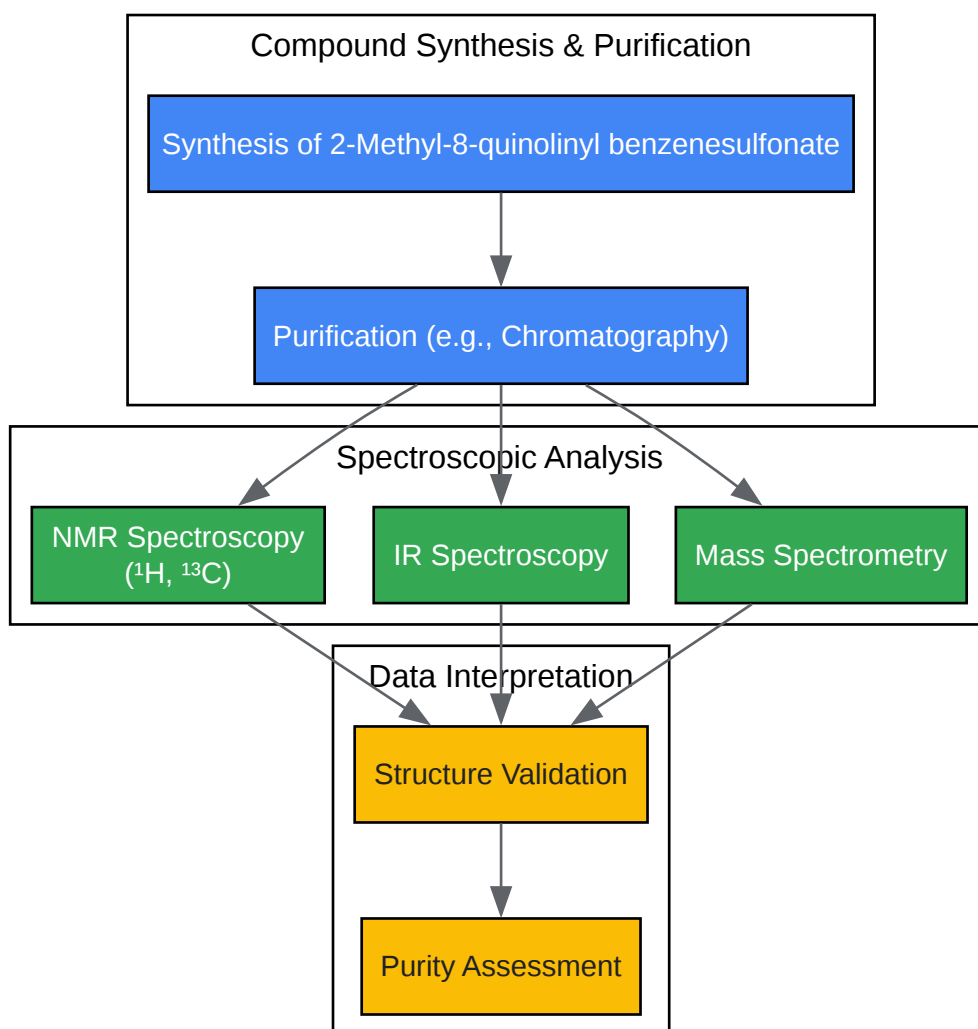
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets. The spectrum is recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) is a common method for generating ions. The instrument analyzes the mass-to-charge ratio of the resulting ions.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a compound like **2-Methyl-8-quinolinyl benzenesulfonate** is depicted in the following diagram.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the research and development of quinoline-based compounds. While direct experimental data for **2-Methyl-8-quinolinyl benzenesulfonate** is pending, the provided analysis of related structures offers a robust framework for spectroscopic interpretation and further investigation.

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References

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